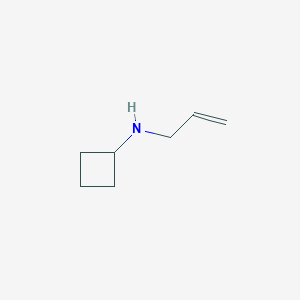

N-Allylcyclobutanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H13N |

|---|---|

分子量 |

111.18 g/mol |

IUPAC名 |

N-prop-2-enylcyclobutanamine |

InChI |

InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2,7-8H,1,3-6H2 |

InChIキー |

LXRYINJTPCWKNN-UHFFFAOYSA-N |

正規SMILES |

C=CCNC1CCC1 |

製品の起源 |

United States |

Synthetic Methodologies for N-allylcyclobutanamine and Its Derivatives

Conventional and Classical Synthetic Routes to N-Allylcyclobutanamine

Conventional methods for the synthesis of this compound often involve the reaction of cyclobutylamine with an allyl halide, such as allyl bromide. This nucleophilic substitution reaction provides a straightforward approach to the target molecule. Another classical route involves the reductive amination of cyclobutanone with allylamine. This two-step, one-pot process typically utilizes a reducing agent like sodium borohydride to convert the initially formed imine to the desired secondary amine.

Alternative classical strategies might adapt well-established methods for amine synthesis. For instance, the alkylation of a primary amine with an appropriate cyclobutyl precursor or the reaction of an allyl-containing nucleophile with a cyclobutyl electrophile represents fundamental approaches. These methods, while foundational, may sometimes be limited by factors such as regioselectivity and the need for harsh reaction conditions. beilstein-journals.org

Stereoselective Synthesis of this compound and its Chiral Analogues

The demand for enantiomerically pure pharmaceuticals has spurred the development of stereoselective methods for synthesizing chiral amines. enamine.net These strategies are crucial for accessing specific stereoisomers of this compound and its analogues, which may exhibit distinct biological activities.

Chiral Pool Approaches in Cyclobutanamine Synthesis

The chiral pool strategy utilizes readily available, enantiopure natural products like amino acids, sugars, and terpenes as starting materials. wikipedia.org This approach is advantageous as the inherent chirality of the starting material is often preserved throughout the synthetic sequence, providing an efficient pathway to the desired chiral molecule. wikipedia.orgasymchem.com For the synthesis of chiral cyclobutanamine derivatives, a suitable enantiopure precursor can be elaborated through a series of reactions to construct the cyclobutane ring while retaining the original stereocenter. While powerful, the success of this strategy is contingent on the availability of a suitable chiral starting material that closely resembles a substructure of the target molecule. wikipedia.orgsioc-journal.cn

Asymmetric Catalysis in N-Allyl Group Introduction

Asymmetric catalysis offers a powerful alternative for the introduction of the N-allyl group in a stereocontrolled manner. This can be achieved through the allylation of a pre-existing cyclobutylamine or a precursor imine. beilstein-journals.org

One notable approach involves the use of chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), to control the enantioselectivity of the allylation of imines. beilstein-journals.org For instance, Schaus and co-workers developed a method using a chiral 3,3'-diaryl-BINOL catalyst for the asymmetric organocatalytic allylation of N-acylimines, achieving high enantioselectivities. beilstein-journals.org The catalyst forms a chiral complex with an allylboronate reagent, directing the allyl group to one face of the imine. beilstein-journals.org

Transition metal catalysis is also widely employed. researchgate.net Palladium-catalyzed asymmetric allylic amination (AAA) is a prominent method for forming C-N bonds. nih.gov This reaction typically involves the use of a palladium precursor and a chiral ligand to create a chiral catalyst that facilitates the enantioselective addition of an amine to an allylic substrate. nih.gov

Diastereoselective Strategies for Cyclobutane Ring Formation

Diastereoselective synthesis of substituted cyclobutanes is a key strategy for controlling the relative stereochemistry of multiple stereocenters within the cyclobutane ring. researchgate.net These methods are essential for accessing specific diastereomers of this compound derivatives.

A common approach involves the [2+2] cycloaddition reaction, which can be rendered diastereoselective by using chiral auxiliaries or catalysts. nih.gov Ring contraction of appropriately substituted pyrrolidines presents another innovative method for the stereospecific synthesis of cyclobutanes. nih.govnih.gov This process, which can be mediated by iodonitrene chemistry, proceeds through a radical pathway involving nitrogen extrusion to form the cyclobutane ring with defined stereochemistry. nih.govnih.gov

Furthermore, the ring-opening of bicyclo[1.1.0]butanes (BCBs) offers a pathway to diastereomerically enriched 1,3-disubstituted cyclobutanes. For example, a 1,3-nitrooxygenation of BCBs has been reported to yield substituted cyclobutane scaffolds with excellent diastereoselectivity. rsc.org The resulting nitro group can then be reduced to an amine, providing a route to functionalized cyclobutanamines. rsc.org

| Method | Key Features | Reference |

| [2+2] Cycloaddition | Use of chiral auxiliaries or catalysts to control diastereoselectivity. | nih.gov |

| Pyrrolidine Ring Contraction | Stereospecific synthesis via a radical pathway and nitrogen extrusion. | nih.govnih.gov |

| Bicyclo[1.1.0]butane Ring Opening | Diastereoselective 1,3-difunctionalization to form substituted cyclobutanes. | rsc.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to this compound and its derivatives, often proceeding under mild conditions with high selectivity. frontiersin.org

Transition Metal-Catalyzed Transformations

Transition metals such as palladium, rhodium, copper, and iridium play a pivotal role in modern organic synthesis, particularly in the formation of C-N bonds. nih.govnih.govrsc.org

Palladium-catalyzed allylic amination is a well-established and versatile method. nih.gov These reactions can be performed on unactivated allylic substrates like allylic alcohols, which minimizes waste byproducts. rsc.orgrsc.org A one-pot reaction of allylic alcohols with tosyl isocyanate, followed by palladium(II)-catalyzed allylic substitution, yields N-tosyl (E)-allylic amines with high regio- and stereoselectivity. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, a copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been developed, providing chiral N-aryl allylamines with good yields and enantioselectivities. rsc.org

Rhodium-catalyzed reactions offer unique pathways for cyclobutane synthesis. A novel Rh(III)-catalyzed reaction has been reported for the synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes, involving a C-C bond cleavage. acs.org

Other transition metals like molybdenum and nickel have also shown catalytic activity in decarboxylative allylation reactions, expanding the toolkit for these transformations. nih.gov Niobium-based reagents have been used for the regio- and stereoselective reduction of 2-alkynylamines to (2Z)-alkenylamines. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium/Chiral Ligand | Asymmetric Allylic Amination | Allylic acetates, amines | High yields and enantioselectivities. nih.gov |

| Copper/Chiral Ligand | Asymmetric Allylic C-H Amination | Alkenes, N-arylhydroxylamines | Access to chiral N-aryl allylamines. rsc.org |

| Rhodium(III) | C-C Bond Cleavage/Cyclization | Alkylidenecyclopropanes | Novel pathway to substituted cyclobutanes. acs.org |

| Niobium(V) chloride/Magnesium | Reduction of Alkynes | 2-Alkynylamines | High regio- and stereoselectivity for Z-alkenes. mdpi.com |

Homogeneous Catalysis in C-N and C-C Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the formation of C-N and C-C bonds, which are fundamental to the synthesis of this compound. savemyexams.com Transition metal complexes, particularly those of palladium, are widely employed. For instance, palladium-catalyzed allylic amination is a powerful method for constructing the C-N bond. In this reaction, a palladium(0) catalyst reacts with an allylic substrate to form a η³-allylpalladium complex, which is then attacked by an amine nucleophile to yield the allylic amine. nwnu.edu.cn The efficiency and selectivity of these reactions can be finely tuned by the choice of ligands, which can influence the steric and electronic environment of the metal center. researchgate.net

Recent advancements have also demonstrated the cleavage of unstrained allylic C-C σ bonds to form C-N bonds, a thermodynamically challenging transformation made possible through strategic catalyst and reaction design. researcher.lifenih.gov This method allows for the stereoselective amination of complex molecules, providing access to enantiomerically enriched allylic amines. nih.gov The mechanism often involves the formation of a metal-allyl intermediate, similar to traditional allylic substitution reactions. nwnu.edu.cn

Here is a table summarizing representative homogeneous catalytic systems for C-N and C-C bond formation relevant to allylic amine synthesis:

| Catalyst System | Reaction Type | Key Features |

| Pd(PPh₃)₄ / Amine | Allylic Amination | Forms C-N bond from allylic substrates. |

| [Pd(allyl)Cl]₂ / Ligand | Asymmetric Allylic Amination | Provides enantioselective C-N bond formation. nih.gov |

| Rh(I) complexes | [2+2] Cycloaddition | Can be used to construct the cyclobutane ring. nih.gov |

| Ni(0) / Lewis Acid | Cycloaddition | Facilitates the formation of cyclobutane derivatives. nwnu.edu.cn |

| Pd-catalyst / Alcohol Solvent | Allylic Alkylation | Cleavage of C-N bond in allylic amines for C-C bond formation. nih.govorganic-chemistry.org |

Heterogeneous Catalysis for Amination and Cycloaddition

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and recycling, making it a cornerstone of industrial chemical synthesis. wikipedia.org For amination reactions, supported metal catalysts, such as palladium or nickel on carbon or alumina, are commonly used. These catalysts can facilitate reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent, or direct amination via C-H activation. rsc.org

In the context of this compound synthesis, heterogeneous catalysts can be employed for both the formation of the cyclobutane ring and the introduction of the allyl-amino group. Cycloaddition reactions, such as [2+2] cycloadditions, can be catalyzed by solid acids or supported metal complexes to form the four-membered ring. nih.govrsc.org Subsequent amination steps can then be carried out using heterogeneous catalysts. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents with the liberation of water as the only byproduct, is a particularly green approach that can be facilitated by heterogeneous catalysts. rsc.org

The following table highlights some heterogeneous catalytic approaches for amination and cycloaddition:

| Catalyst Type | Reaction | Advantages |

| Supported Pd or Ni | Reductive Amination | Recyclable, suitable for large-scale production. |

| Zeolites | Cycloaddition | Shape selectivity, thermal stability. rsc.org |

| Metal-Organic Frameworks (MOFs) | C-H Amination | High surface area, tunable porosity. nih.gov |

| Supported Ruthenium | Direct Arylation | Can be used for further functionalization. rsc.org |

| Porous γ-MnO₂ | Oxidative Amination | Efficient for direct C-H amination with secondary amines. rsc.orgbohrium.com |

Organocatalytic Routes to this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the construction of cyclobutane scaffolds, organocatalysts can promote various reactions, including Michael additions and aldol reactions, with high stereocontrol. researchgate.netresearchgate.net For example, chiral amines can catalyze the enantioselective desymmetrization of 3-substituted cyclobutanones, providing access to highly functionalized and enantiomerically enriched cyclobutane building blocks. researchgate.netresearchgate.net

The synthesis of chiral cyclobutanamine derivatives can be achieved through a one-pot sequence involving a [2+2] cycloaddition followed by isomerization and subsequent reduction of the resulting cyclobutaniminium salt. researchgate.net This approach allows for the creation of multiple stereocenters with excellent diastereocontrol. The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can be particularly effective in activating both the nucleophile and the electrophile in these transformations.

Biocatalytic Pathways for this compound Precursors

Biocatalysis, which utilizes enzymes or whole microorganisms as catalysts, offers unparalleled selectivity and operates under mild, environmentally benign conditions. mdpi.com While direct biocatalytic synthesis of this compound is not extensively documented, biocatalytic methods are highly valuable for producing chiral precursors, such as cyclobutylamine and its derivatives. smolecule.com

Engineered enzymes, particularly cytochrome P450 monooxygenases, have been shown to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated positions with high regio- and stereoselectivity. acs.org This provides a route to valuable bifunctional intermediates that can be further elaborated into a variety of substituted cyclobutanamines. Additionally, transaminases are widely used for the asymmetric synthesis of chiral amines from ketones, a key reaction in pharmaceutical manufacturing. chimia.ch

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for this compound, aiming to minimize environmental impact and enhance sustainability. acs.org

Atom Economy Optimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. Addition reactions, such as cycloadditions and certain types of catalytic hydrogenations, are ideal in this regard as they can theoretically achieve 100% atom economy. jocpr.comrsc.org

In the synthesis of this compound, strategies that maximize atom economy include:

Addition Reactions: Utilizing [2+2] cycloadditions to form the cyclobutane ring and direct hydroamination to install the amine functionality.

Catalytic Hydrogenation: Employing catalytic hydrogenation for reductive amination instead of stoichiometric reducing agents. jocpr.com

Rearrangement Reactions: Designing synthetic routes that involve atom-economical rearrangement reactions.

The calculation for percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

For example, in a reductive amination where a ketone is reacted with an amine and a reducing agent like sodium borohydride, the atoms from the reducing agent are not incorporated into the final product, thus lowering the atom economy. organic-chemistry.org In contrast, a direct hydroamination would have a higher atom economy.

Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents are often toxic, flammable, and contribute to pollution. jmchemsci.com Green chemistry promotes the use of sustainable alternatives or, ideally, solvent-free conditions. jmchemsci.comorganic-chemistry.org

Sustainable solvents that can be employed in the synthesis of this compound and its precursors include:

Water: An ideal green solvent due to its non-toxic and non-flammable nature. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and Cyrene, are becoming increasingly popular. sigmaaldrich.comunimi.it

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture.

Deep Eutectic Solvents (DESs): These are mixtures of salts and hydrogen bond donors that are often biodegradable and have low volatility. mdpi.com

Glycerol: A byproduct of biodiesel production, glycerol is a renewable and biodegradable solvent. sioc-journal.cn

Solvent-free reactions, often conducted using neat reactants or in a ball mill, represent an even greener approach by completely eliminating the need for a solvent. organic-chemistry.orgrsc.org These methods can lead to shorter reaction times, higher yields, and simplified purification procedures. organic-chemistry.org

The following table summarizes some green solvent alternatives and their potential applications in amine synthesis:

| Solvent | Properties | Potential Applications |

| Water | Non-toxic, non-flammable, abundant | Aqueous micellar catalysis for C-N cross-coupling. mdpi.comacs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF | Organometallic reactions, substitutions. sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Hydrophobic, resists peroxide formation | Grignard reactions, reductions. sigmaaldrich.com |

| Cyrene | Bio-derived, high polarity | Amide bond formation, Suzuki couplings. unimi.it |

| Deep Eutectic Solvents (DESs) | Low volatility, tunable properties | Metal-catalyzed aminations, nucleophilic additions. mdpi.com |

| Solvent-Free (Ball Milling) | No solvent waste, high efficiency | Addition of amines to alkynes, acylation. jmchemsci.comorganic-chemistry.org |

Energy-Efficient Synthetic Protocols

The development of energy-efficient synthetic methods is crucial for reducing the environmental impact and cost of chemical production. For the synthesis of this compound, several strategies can be employed to minimize energy consumption compared to conventional methods that often rely on prolonged heating.

One prominent energy-efficient approach is microwave-assisted synthesis . This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and increased yields. For instance, the reductive amination of cyclobutanone with allylamine, a key step in synthesizing the target molecule, can be significantly accelerated. While traditional methods might require several hours of reflux, microwave-assisted synthesis can potentially reduce the reaction time to mere minutes. This rapid heating also minimizes the formation of side products that can occur with prolonged exposure to high temperatures.

Another highly effective energy-saving strategy is the use of biocatalysis . Enzymes, such as Imine Reductases (IREDs) or Reductive Aminases (RedAms), can catalyze the reductive amination of a ketone with an amine under mild conditions (neutral pH and room temperature), thus avoiding the need for high temperatures or harsh chemical reagents. nih.govnih.gov An IRED from Rhodococcus erythropolis (RytRedAm) has shown the capability to catalyze the reductive amination of various carbonyls with amines, including allylamine, using either NADPH or NADH as a cofactor. nih.gov This enzymatic approach not only saves energy but also offers high chemo-, regio-, and stereoselectivity.

| Method | Typical Energy Input | Reaction Time | Key Advantages |

| Conventional Heating | High (e.g., oil bath reflux) | Hours to days | Simple setup |

| Microwave-Assisted | Moderate to Low | Minutes to hours | Rapid heating, reduced side products |

| Biocatalysis (IREDs) | Very Low (e.g., room temp.) | Hours | High selectivity, mild conditions nih.govnih.gov |

Waste Minimization Strategies

Waste minimization in chemical synthesis is guided by the principles of green chemistry, focusing on maximizing atom economy and reducing the use and generation of hazardous substances. For the synthesis of this compound, these principles can be applied through catalyst selection and process design.

Reductive amination of cyclobutanone with allylamine is an inherently atom-economical route to this compound. In this one-pot reaction, the primary byproduct is water. masterorganicchemistry.comlibretexts.org This contrasts with multi-step sequences, such as the alkylation of cyclobutylamine with an allyl halide, which may generate significant salt waste and require intermediate purification steps, leading to solvent loss. rsc.orgresearchgate.net

The choice of reducing agent in reductive amination also plays a role in waste profiles. While classic reagents like sodium cyanoborohydride (NaBH₃CN) are effective, they produce toxic cyanide waste. masterorganicchemistry.com Milder and less toxic reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or PtO₂) are preferable from a waste perspective. libretexts.org Catalytic hydrogenation is particularly "green" as the only byproduct is water, and the catalyst can often be recovered and reused.

To further minimize waste, especially during product purification, the use of polymer-supported reagents and scavengers can be implemented. google.com For instance, a polymer-supported borohydride could be used for the reduction, which can then be easily filtered off, eliminating the need for aqueous workups and extractions that generate large volumes of solvent waste.

| Strategy | Impact on Waste Reduction | Example Application |

| Atom Economy | Maximizes incorporation of starting materials into the final product. | Direct reductive amination over multi-step alkylation. masterorganicchemistry.com |

| Catalytic Methods | Reduces stoichiometric waste. | Catalytic hydrogenation instead of metal hydride reagents. |

| Polymer-Supported Reagents | Simplifies purification, reduces solvent waste. | Use of a solid-supported reducing agent. google.com |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry is increasingly turning to advanced technologies to enable novel reactivity, improve efficiency, and enhance safety. Flow chemistry and photochemistry are two such powerful tools that can be applied to the synthesis of this compound.

Flow Chemistry Applications

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. smolecule.comcalstate.edu These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. rsc.org

A hypothetical flow synthesis of this compound could involve the reductive amination of cyclobutanone with allylamine. In this setup, streams of cyclobutanone and allylamine would be mixed in a T-junction before entering a heated reactor coil to form the imine intermediate. Further downstream, this intermediate stream would be merged with a stream of a reducing agent (e.g., a solution of a borohydride or a packed-bed reactor containing a solid-supported catalyst for hydrogenation). The continuous nature of the process allows for rapid optimization and easy scaling by simply extending the operation time. smolecule.com This approach can lead to higher yields and purity compared to batch reactions due to the precise control over reaction conditions. calstate.edu

| Parameter | Batch Reaction | Flow Reaction | Advantage of Flow Chemistry |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio | Improved safety and selectivity. rsc.org |

| Mass Transfer | Often limited by stirring | Efficient mixing | Faster reaction rates, higher yields. smolecule.com |

| Scalability | Challenging, requires re-optimization | Straightforward ("numbering-up" or "scaling-out") | Faster transition from lab to production. rsc.orgcalstate.edu |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Reduced risk of runaway reactions. calstate.edu |

Photochemical Synthesis Routes

Photochemical reactions , which are initiated by the absorption of light, provide access to unique chemical transformations that are often difficult or impossible to achieve through thermal methods. nih.gov These reactions can be highly efficient and are increasingly recognized as a green chemistry tool.

For the synthesis of this compound, photochemistry could be employed in several ways. One potential route involves a [2+2] photocycloaddition reaction to construct the cyclobutane ring itself. For example, the irradiation of an appropriate alkene and a ketene iminium salt could lead to a cyclobutane derivative that can then be converted to this compound. A Chinese patent describes a continuous photochemical reaction between an olefin and an imine compound in the presence of a photosensitizer to generate cyclobutylamine compounds, highlighting the industrial potential of this approach. google.com

Another possibility is the use of a photoredox-catalyzed reaction. For instance, a photocatalyst could mediate the coupling of a cyclobutane precursor with an allyl group under visible light irradiation. Such methods often proceed under very mild conditions and can exhibit high functional group tolerance. nih.gov While specific examples for this compound are not yet prevalent in the literature, the general principles of photochemical synthesis suggest it is a promising avenue for developing novel and efficient routes to this compound and its derivatives. acs.org

| Photochemical Approach | Description | Potential Advantage |

| [2+2] Photocycloaddition | Light-induced formation of the cyclobutane ring from two alkene-like molecules. | Direct construction of the core carbocyclic structure. google.com |

| Photoredox Catalysis | Use of a photocatalyst to enable reactions via single-electron transfer upon light absorption. | Mild reaction conditions, high selectivity, novel reactivity. nih.gov |

Q & A

Basic: What safety protocols should be followed when handling N-Allylcyclobutanamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store in a cool, dry place away from oxidizers, in tightly sealed containers .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structure and purity. Compare with databases for cyclobutanamine derivatives .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., allyl C=C stretch near 1640 cm) .

- Mass Spectrometry (MS): Determine molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .

- Reference Standards: Synthesize or procure certified reference materials for calibration .

- Computational Validation: Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental results .

Advanced: What methodologies assess the ecological impact of this compound given limited toxicity data?

Answer:

- Read-Across Analysis: Use data from structurally similar amines (e.g., N-Methylcyclobutanamine) to estimate biodegradation and toxicity .

- OECD Guidelines: Conduct in vitro assays (e.g., Microtox®) for acute aquatic toxicity .

- Soil Mobility Studies: Evaluate adsorption coefficients (K) using HPLC or batch equilibrium tests .

Basic: What synthetic routes are effective for producing this compound?

Answer:

- Nucleophilic Substitution: React cyclobutanamine with allyl bromide in the presence of a base (e.g., KCO) .

- Reductive Amination: Use allyl aldehyde and cyclobutanamine with NaBHCN as a reducing agent .

- Purification: Distill under reduced pressure or use column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can computational models predict the stability of this compound under varying conditions?

Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess thermal stability .

- Molecular Dynamics (MD): Simulate degradation pathways in aqueous or acidic environments .

- QSPR Models: Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .

Basic: What are the challenges in isolating high-purity this compound?

Answer:

- Byproduct Formation: Monitor for over-alkylation using TLC or GC-MS .

- Hydroscopicity: Store intermediates under inert gas (N) to prevent moisture absorption .

- Chromatography: Optimize mobile-phase ratios (e.g., MeOH:CHCl) for efficient separation .

Advanced: How to design experiments to study this compound’s reactivity with electrophiles?

Answer:

- Kinetic Studies: Use stopped-flow spectrometry to measure reaction rates with nitroaromatics or acyl chlorides .

- Trapping Intermediates: Employ low-temperature NMR (-40°C) to identify transient species .

- Computational Screening: Pre-screen electrophiles using frontier molecular orbital (FMO) theory .

Advanced: How to address discrepancies in reported biological activity data for this compound derivatives?

Answer:

- Meta-Analysis: Systematically review primary literature to identify methodological variability (e.g., assay type, cell lines) .

- Dose-Response Curves: Replicate studies with standardized concentrations (IC, EC) .

- Structural-Activity Relationships (SAR): Compare substituent effects across analogs to isolate key functional groups .

Basic: What are the critical parameters for optimizing this compound synthesis scalability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。